

# 2-Fluorobiphenyl: A Technical Overview for Scientific Professionals

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## Compound of Interest

Compound Name: 2-Fluorobiphenyl

Cat. No.: B019388

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Introduction: **2-Fluorobiphenyl** is a fluorinated aromatic compound with the chemical formula  $C_{12}H_9F$ .<sup>[1][2]</sup> It is a white to off-white crystalline solid at room temperature.<sup>[2]</sup> Structurally, it consists of two benzene rings linked by a single bond, with a fluorine atom substituted at the ortho position of one of the rings.<sup>[2]</sup> This fluorine substitution imparts unique physicochemical properties that make **2-fluorobiphenyl** a valuable building block in organic synthesis and a useful tool in analytical chemistry.<sup>[3]</sup> It is particularly noted for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen, and its application as an internal standard in chromatographic analysis.<sup>[3][4]</sup>

## Core Properties of 2-Fluorobiphenyl

The key physical and chemical properties of **2-Fluorobiphenyl** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	321-60-8	[2]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> F	[1][2]
Molecular Weight	172.20 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	71-74 °C	
Boiling Point	248 °C	
Density	1.245 g/cm <sup>3</sup>	[5]
Solubility	Insoluble in water; Soluble in alcohol and ether.	[4]
Flash Point	>230 °F	[6]

## Applications in Research and Development

**2-Fluorobiphenyl** is a versatile compound with significant applications in both synthetic and analytical chemistry.

- Intermediate for Active Pharmaceutical Ingredients (APIs):** The **2-fluorobiphenyl** scaffold is a key structural motif in several pharmaceutical compounds. Its most prominent application is in the synthesis of Flurbiprofen, a widely used NSAID.[3] The fluorine atom can influence the metabolic stability and binding affinity of the final drug molecule.[3]
- Organic Synthesis Building Block:** Beyond its use in specific API syntheses, **2-fluorobiphenyl** serves as a versatile building block in broader organic synthesis. It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex fluorinated biphenyl derivatives.[7] These derivatives are of interest in materials science and medicinal chemistry.
- Internal Standard in Analytical Chemistry:** Due to its chemical stability and the fact that it does not naturally occur in most environmental or biological samples, **2-fluorobiphenyl** is

frequently used as an internal standard for the analysis of organic pollutants by gas chromatography-mass spectrometry (GC-MS).[4] Its distinct mass spectrum and retention time allow for accurate quantification of analytes in complex matrices.[8]

## Experimental Protocols

### Synthesis of 2-(2-Fluorobiphenyl-4-yl)propionitrile (A Precursor to Flurbiprofen)

This protocol is adapted from a patented method for the synthesis of Flurbiprofen.[9] It describes the palladium-catalyzed decarboxylative coupling of 4-bromo-**2-fluorobiphenyl** with potassium 2-cyanopropionate.

Materials:

- 4-bromo-**2-fluorobiphenyl** (10.04 g, 40 mmol)
- Potassium 2-cyanopropionate (6.58 g, 48 mmol)
- Diallylpalladium(II) chloride (0.0146 g, 0.040 mmol)
- 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (Xantphos) (0.0693 g, 0.120 mmol)
- Mesitylene (40 mL)
- 100 mL Schlenk flask
- Magnetic stirrer
- Oil bath
- Schlenk line (for inert atmosphere)

Procedure:

- To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add diallylpalladium(II) chloride, Xantphos, 4-bromo-**2-fluorobiphenyl**, and potassium 2-cyanopropionate.

- Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Under a positive flow of nitrogen, add 40 mL of mesitylene to the flask.
- Place the flask in a preheated oil bath at 140 °C.
- Stir the reaction mixture vigorously for 20 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The crude product can be purified by column chromatography to yield 2-(**2-fluorobiphenyl**-4-yl)propionitrile as a white crystalline solid.

## Use of 2-Fluorobiphenyl as an Internal Standard in GC-MS Analysis

This section outlines a general procedure for using **2-fluorobiphenyl** as an internal standard for the quantification of semi-volatile organic compounds in an environmental sample (e.g., soil extract).

### Materials:

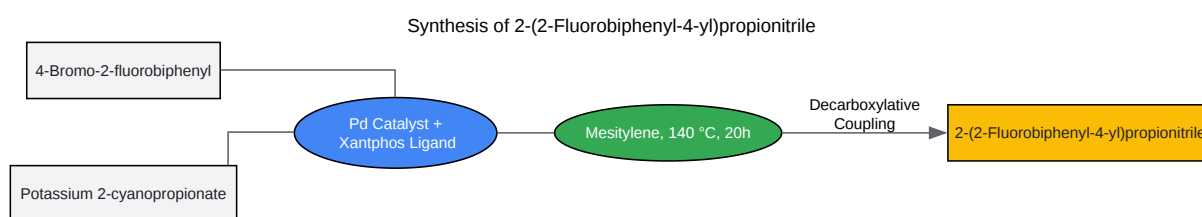
- Sample extract (e.g., in dichloromethane)
- **2-Fluorobiphenyl** standard solution of known concentration (e.g., 100 µg/mL in dichloromethane)
- Calibration standards containing known concentrations of the analytes of interest and a fixed concentration of **2-fluorobiphenyl**.
- GC-MS system with an appropriate column (e.g., DB-5ms)

### Procedure:

- Sample Preparation: To a known volume of the sample extract, add a precise volume of the **2-fluorobiphenyl** internal standard solution.

- Calibration: Prepare a series of calibration standards containing varying, known concentrations of the target analytes and the same fixed concentration of **2-fluorobiphenyl** as in the samples.
- GC-MS Analysis: Inject the prepared samples and calibration standards into the GC-MS system. Operate the instrument in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both the analytes and **2-fluorobiphenyl**.
- Data Analysis:
  - For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following formula:  $RF = (Area_{analyte} / Concentration_{analyte}) / (Area_{IS} / Concentration_{IS})$
  - Calculate the average RF for each analyte across the calibration range.
  - For each sample, quantify the concentration of the analyte using the following formula:  $Concentration_{analyte} = (Area_{analyte} * Concentration_{IS}) / (Area_{IS} * Average\ RF)$

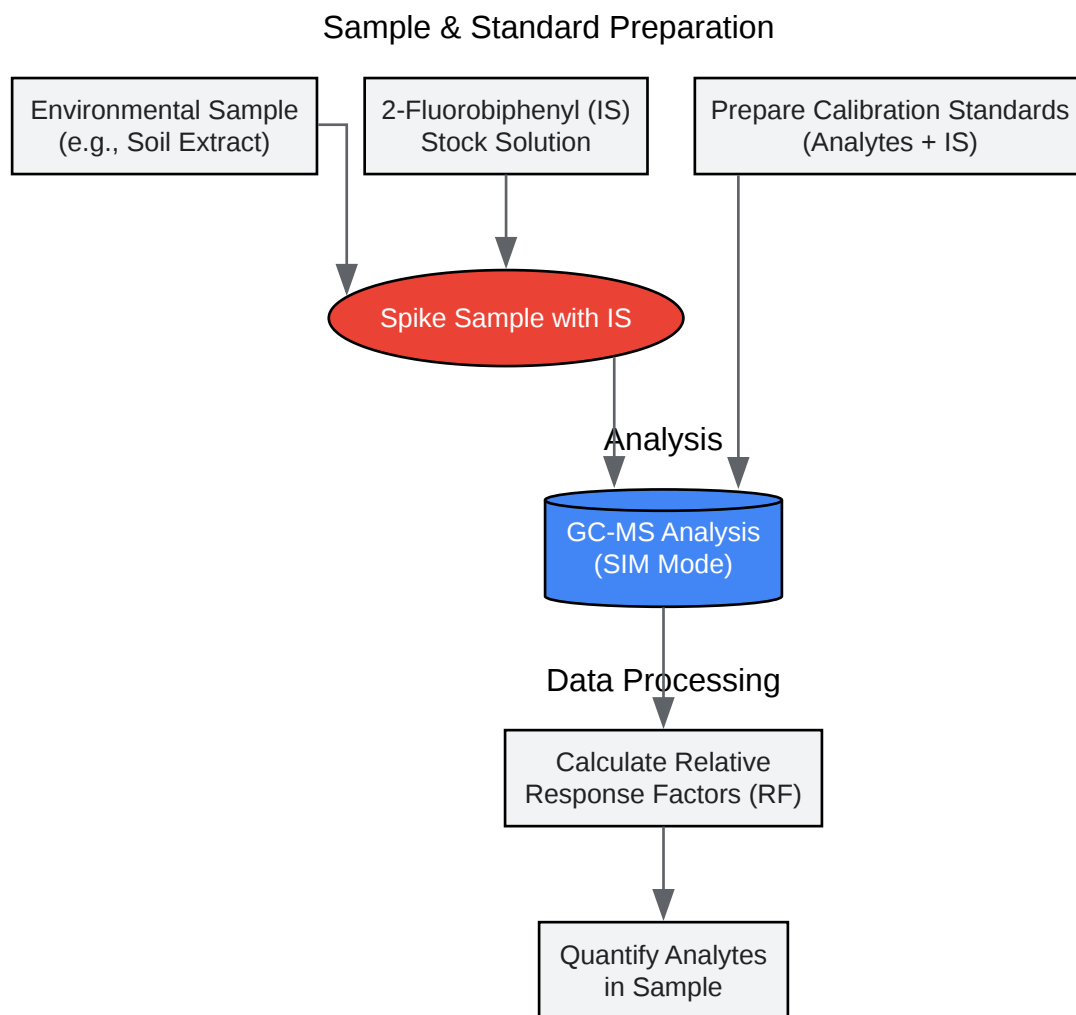
## Visualizations



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Caption: Synthetic pathway for a Flurbiprofen precursor.

## GC-MS Workflow using 2-Fluorobiphenyl as Internal Standard



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Caption: Workflow for internal standard-based GC-MS analysis.

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